Cas no 23582-04-9 (1,4,7,10-Tetraphosphadecane,1,1,4,7,10,10-hexaphenyl-)
23582-04-9 structure
Product Name:1,4,7,10-Tetraphosphadecane,1,1,4,7,10,10-hexaphenyl-
Numero CAS:23582-04-9
MF:C42H42P4
MW:670.677934169769
CID:276717
PubChem ID:90193
Update Time:2025-04-19
1,4,7,10-Tetraphosphadecane,1,1,4,7,10,10-hexaphenyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,4,7,10-Tetraphosphadecane,1,1,4,7,10,10-hexaphenyl-
- 1,1,4,7,10,10-HEXAPHENYL-1,4,7,10-TETRAPHOSPHADECANE
- 2-diphenylphosphanylethyl-[2-[2-diphenylphosphanylethyl(phenyl)phosphanyl]ethyl]-phenylphosphane
- (R(*),R(*))-(+-)
- 1,1,4,7,10,10-Hexaphenyl-1,4,7,10-tetraphosphadecan
- 1,7,10-Tetraphosphadecane, 1,1,4,7,10,10-hexaphenyl-, isomer
- 1.1.4.7.10.10-Hexaphenyl-1.4.7.10-tetraphosphadecan
- AC1L3JGU
- AC1Q7DPY
- AR-1B4081
- CTK4F1830
- EINECS 245-755-9
- KST-1B2083
- NSC635023
- R(*),S(*)-1,1,4,7,10,10-hexaphenyl-1,4,7,10-tetraphosphadecane
- DTXSID70946380
- CHEMBL1966782
- FT-0725023
- NSC-635023
- 1,4,7,10-Tetraphosphadecane, 1,1,4,7,10,10-hexaphenyl-
- 2-diphenylphosphanylethyl-[2-[2-diphenylphosphanylethyl(phenyl)phosphanyl]ethyl]-phenyl-phosphane
- NCI60_001255
- (-)-TETRAPHOS
- NS00051181
- NSC-164876
- (4R,7R)-(-)-1,1,4,7,10,10-Hexaphenyl-1,4,7,10-tetraphosphadecane
- NSC-164877
- FT-0771014
- hexaphenyl-1,4,7,10-tetraphosphadecane
- 23582-04-9
- NCI60_001256
- NSC 164877
- NSC 164876
- NSC164876
- NSC164877
- SCHEMBL3075389
-
- Inchi: 1S/C42H42P4/c1-7-19-37(20-8-1)43(33-35-45(39-23-11-3-12-24-39)40-25-13-4-14-26-40)31-32-44(38-21-9-2-10-22-38)34-36-46(41-27-15-5-16-28-41)42-29-17-6-18-30-42/h1-30H,31-36H2
- Chiave InChI: TXFNTLLEAYZBGV-UHFFFAOYSA-N
- Sorrisi: P(C1C=CC=CC=1)(CCP(C1C=CC=CC=1)C1C=CC=CC=1)CCP(C1C=CC=CC=1)CCP(C1C=CC=CC=1)C1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 670.22406
- Massa monoisotopica: 670.224
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 46
- Conta legami ruotabili: 15
- Complessità: 680
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 8.4
- Superficie polare topologica: 0Ų
Proprietà sperimentali
- Punto di fusione: 167-169°C
- Punto di ebollizione: 758.5°Cat760mmHg
- Punto di infiammabilità: 441.5°C
- PSA: 0
- LogP: 8.86700
1,4,7,10-Tetraphosphadecane,1,1,4,7,10,10-hexaphenyl- Informazioni sulla sicurezza
- Numero di trasporto dei materiali pericolosi:UN 3278
- Codice categoria di pericolo: 20/21/22-36/37/38
- Istruzioni di sicurezza: 26-36/37/39
1,4,7,10-Tetraphosphadecane,1,1,4,7,10,10-hexaphenyl- Letteratura correlata
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
23582-04-9 (1,4,7,10-Tetraphosphadecane,1,1,4,7,10,10-hexaphenyl-) Prodotti correlati
- 23582-02-7(Bis(2-diphenylphosphinoethyl)phenylphosphine)
- 1663-45-2(Ethylenebis(diphenylphosphine))
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
Fornitori consigliati
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso